molecular formula C9H8N2O3 B182110 7-Methoxy-4-nitro-1H-indole CAS No. 175913-32-3

7-Methoxy-4-nitro-1H-indole

Cat. No. B182110
M. Wt: 192.17 g/mol
InChI Key: LLEMQUFWHPCBIT-UHFFFAOYSA-N
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Description

7-Methoxy-4-nitro-1H-indole is a chemical compound with the molecular formula C9H8N2O3 . It is a white to tan solid and has a molecular weight of 192.17 .


Molecular Structure Analysis

The InChI code for 7-Methoxy-4-nitro-1H-indole is 1S/C9H8N2O3/c1-14-8-3-2-7 (11 (12)13)6-4-5-10-9 (6)8/h2-5,10H,1H3 . This indicates the presence of a methoxy group (OCH3) and a nitro group (NO2) on the indole ring.


Physical And Chemical Properties Analysis

7-Methoxy-4-nitro-1H-indole has a molecular weight of 192.17 . It is a white to tan solid . The compound is stored at a temperature of +4°C .

Scientific Research Applications

  • Multicomponent Reactions

    • Application : Indoles are versatile and common nitrogen-based heterocyclic scaffolds used in the synthesis of various organic compounds . They are important in the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .
    • Method : The specific methods of application or experimental procedures vary depending on the type of multicomponent reaction being performed .
    • Results : The synthesis of indole derivatives has led to promising new heterocycles with chemical and biomedical relevance .
  • Biological Activities

    • Application : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Method : The methods of application or experimental procedures depend on the specific biological activity being studied .
    • Results : Indole derivatives have shown diverse biological activities and have potential for new therapeutic possibilities .
  • Preparation of Tryptophan Dioxygenase Inhibitors

    • Application : 7-Methoxyindole is used to study the effects of methoxy and amino substitution on the indole ring . It’s used in the preparation of tryptophan dioxygenase inhibitors as potential anticancer immunomodulators .
    • Method : The specific methods of application or experimental procedures would depend on the type of study being conducted .
    • Results : The results or outcomes of these studies are not specified in the source .
  • Antiviral Activity

    • Application : Certain indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .
    • Method : The specific methods of application or experimental procedures would depend on the type of study being conducted .
    • Results : Some compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Synthesis of Selected Alkaloids

    • Application : Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology . The total synthesis of ibogaine and epiibogaine were commenced from Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline .
    • Method : The specific methods of application or experimental procedures would depend on the type of study being conducted .
    • Results : The results or outcomes of these studies are not specified in the source .
  • Preparation of Anticancer Immunomodulators

    • Application : 7-Methoxyindole is used in the preparation of tryptophan dioxygenase inhibitors as potential anticancer immunomodulators .
    • Method : The specific methods of application or experimental procedures would depend on the type of study being conducted .
    • Results : The results or outcomes of these studies are not specified in the source .
  • Antiviral Activity

    • Application : Certain indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .
    • Method : The specific methods of application or experimental procedures would depend on the type of study being conducted .
    • Results : Some compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Synthesis of Selected Alkaloids

    • Application : Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology . The total synthesis of ibogaine and epiibogaine were commenced from Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline .
    • Method : The specific methods of application or experimental procedures would depend on the type of study being conducted .
    • Results : The results or outcomes of these studies are not specified in the source .
  • Preparation of Anticancer Immunomodulators

    • Application : 7-Methoxyindole is used in the preparation of tryptophan dioxygenase inhibitors as potential anticancer immunomodulators .
    • Method : The specific methods of application or experimental procedures would depend on the type of study being conducted .
    • Results : The results or outcomes of these studies are not specified in the source .

Future Directions

Indole derivatives, including 7-Methoxy-4-nitro-1H-indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules in natural products and drugs, and play a main role in cell biology .

properties

IUPAC Name

7-methoxy-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8-3-2-7(11(12)13)6-4-5-10-9(6)8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEMQUFWHPCBIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-4-nitro-1H-indole

Synthesis routes and methods

Procedure details

To a solution of 1-benzenesulfonyl-7-methoxy-4-nitro-1H-indole (R) (1 eq) in methanol was added a solution of sodium hydroxide (5 eq) in water. The solution was heated to reflux for 3 hrs. Methanol was removed under reduced pressure then water and ethyl acetate were added. The ethyl acetate layer separated and washed repeatedly (3×) with water. The ethyl acetate layer was concentrated and evaporated to dryness to produce the desired product.
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